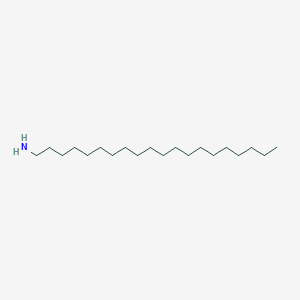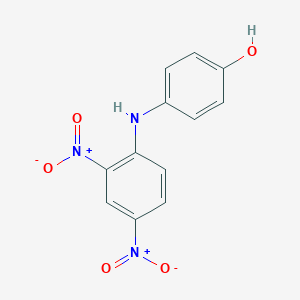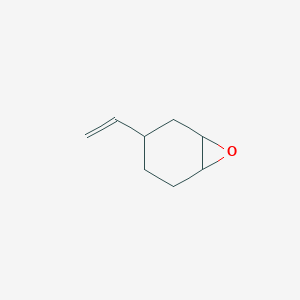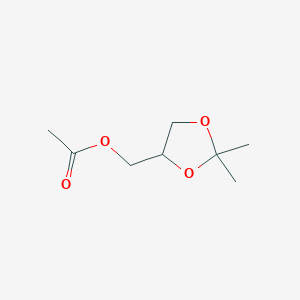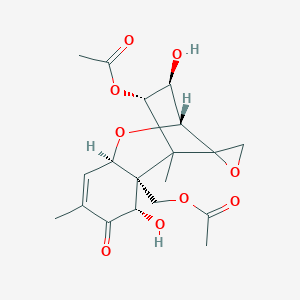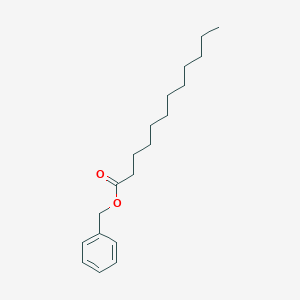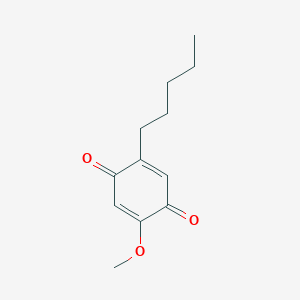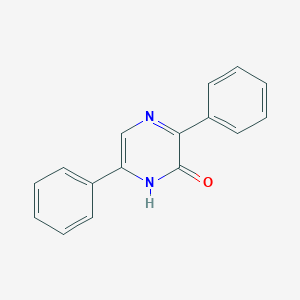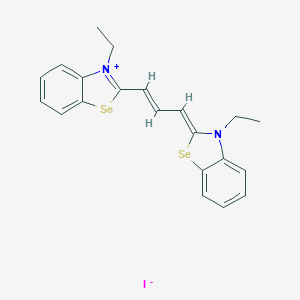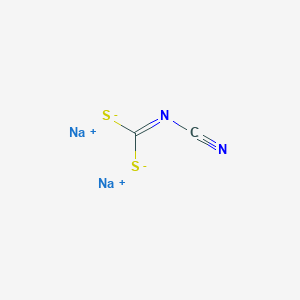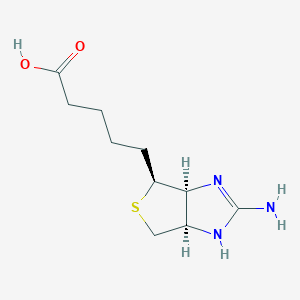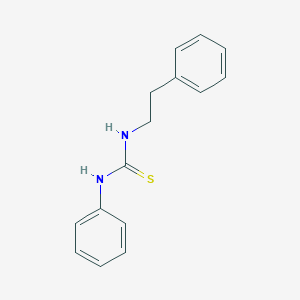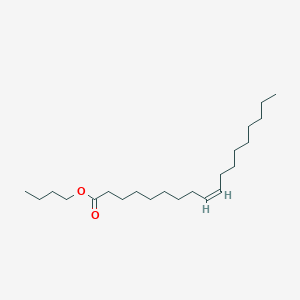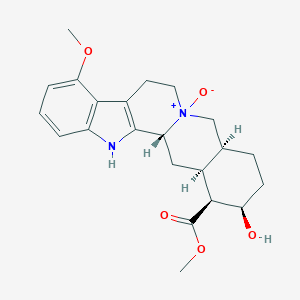
Venoxidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Venoxidine is a chemical compound that has gained significant attention in the scientific world due to its potential therapeutic benefits. It is a synthetic compound that belongs to the family of 1,4-dihydropyridines and is known for its vasodilatory properties. Venoxidine has been extensively studied for its potential use in the treatment of cardiovascular diseases and various other disorders.
Wirkmechanismus
Venoxidine acts by blocking the L-type calcium channels in the smooth muscle cells, leading to relaxation of the blood vessels. This results in increased blood flow and reduced blood pressure. Venoxidine also has antioxidant properties, which help to protect the cells from oxidative stress.
Biochemische Und Physiologische Effekte
Venoxidine has been found to have several biochemical and physiological effects. It has been shown to increase the production of nitric oxide, which is a potent vasodilator. Venoxidine also reduces the production of reactive oxygen species, which can cause damage to the cells. Additionally, Venoxidine has been found to have anti-inflammatory properties, which can help to reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
Venoxidine has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in the lab. It is also stable and has a long shelf life, which makes it easy to store. However, Venoxidine has some limitations for lab experiments. It is not very water-soluble, which can make it difficult to work with in aqueous solutions. It also has a low bioavailability, which means that it may not be effective in vivo.
Zukünftige Richtungen
There are several future directions for research on Venoxidine. One potential area of research is the development of more water-soluble derivatives of Venoxidine, which would make it easier to work with in aqueous solutions. Another area of research is the development of more potent derivatives of Venoxidine, which could have greater therapeutic benefits. Additionally, more research is needed to fully understand the mechanisms of action of Venoxidine and its potential use in the treatment of various disorders.
Conclusion:
In conclusion, Venoxidine is a synthetic compound that has gained significant attention in the scientific world due to its potential therapeutic benefits. It has been extensively studied for its vasodilatory properties and potential use in the treatment of cardiovascular diseases and various other disorders. Venoxidine acts by blocking the L-type calcium channels in the smooth muscle cells, leading to relaxation of the blood vessels. It also has antioxidant and anti-inflammatory properties. While Venoxidine has several advantages for lab experiments, it also has some limitations. There are several future directions for research on Venoxidine, including the development of more water-soluble and potent derivatives and further understanding of its mechanisms of action.
Synthesemethoden
The synthesis of Venoxidine involves the reaction of 3-aminopropylamine with 3-acetyl-2,5-dimethylthiophene. The reaction is carried out in the presence of a catalyst and under controlled conditions to obtain the desired product. The synthesis process has been optimized to ensure the purity and yield of the final product.
Wissenschaftliche Forschungsanwendungen
Venoxidine has been extensively studied for its potential therapeutic benefits. It has been found to have vasodilatory properties, which make it a potential candidate for the treatment of cardiovascular diseases. Venoxidine has also been studied for its potential use in the treatment of various other disorders, including Alzheimer's disease, Parkinson's disease, and cancer.
Eigenschaften
CAS-Nummer |
1056-57-1 |
|---|---|
Produktname |
Venoxidine |
Molekularformel |
C22H28N2O5 |
Molekulargewicht |
400.5 g/mol |
IUPAC-Name |
methyl (1R,15S,18R,19S,20S)-18-hydroxy-8-methoxy-13-oxido-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-13-ium-19-carboxylate |
InChI |
InChI=1S/C22H28N2O5/c1-28-18-5-3-4-15-19(18)13-8-9-24(27)11-12-6-7-17(25)20(22(26)29-2)14(12)10-16(24)21(13)23-15/h3-5,12,14,16-17,20,23,25H,6-11H2,1-2H3/t12-,14+,16-,17-,20+,24?/m1/s1 |
InChI-Schlüssel |
SANIGXXUGRLAGR-BXUFFXRESA-N |
Isomerische SMILES |
COC1=CC=CC2=C1C3=C(N2)[C@H]4C[C@H]5[C@H](CC[C@H]([C@H]5C(=O)OC)O)C[N+]4(CC3)[O-] |
SMILES |
COC1=CC=CC2=C1C3=C(N2)C4CC5C(CCC(C5C(=O)OC)O)C[N+]4(CC3)[O-] |
Kanonische SMILES |
COC1=CC=CC2=C1C3=C(N2)C4CC5C(CCC(C5C(=O)OC)O)C[N+]4(CC3)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



